molecular formula C8H18O2 B8632128 3-(Dimethoxymethyl)pentane CAS No. 81077-55-6

3-(Dimethoxymethyl)pentane

Cat. No.: B8632128
CAS No.: 81077-55-6
M. Wt: 146.23 g/mol
InChI Key: WCCPNLAPAMEOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethoxymethyl)pentane is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81077-55-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

3-(dimethoxymethyl)pentane

InChI

InChI=1S/C8H18O2/c1-5-7(6-2)8(9-3)10-4/h7-8H,5-6H2,1-4H3

InChI Key

WCCPNLAPAMEOGA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

417.3 g of methanol, 1625 g of cyclohexane, and 6.2 g of p-toluenesulfonic acid are placed in a 4 liter three-necked flask fitted with a stirrer, dropping funnel, reflux condenser, and internal thermometer. 651.3 g of 2-ethylbutyraldehyde is added with stirring over a 5 minute period. Owing to the acetal formation which starts spontaneously, the internal temperature rises to about 32° C. The mixture is allowed to react at 40° C. for 30 minutes, a pH of 7.0 is then established in the reaction mixture, which is composed of a lower water phase and an upper organic phase, by addition of sodium hydroxide solution (20% aqueous solution), and the water phase is separated. To remove the low-boiling components, the organic phase is subjected to initial distillation at 200 mbar and a bottom temperature up to 105° C.
Quantity
417.3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1625 g
Type
solvent
Reaction Step One
Quantity
651.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.